1-Methyl-3-morpholin-2-yl-1H-pyrazolo[3,4-b]pyridine hydrochloride 1-Methyl-3-morpholin-2-yl-1H-pyrazolo[3,4-b]pyridine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1361112-32-4
VCID: VC2950845
InChI: InChI=1S/C11H14N4O.ClH/c1-15-11-8(3-2-4-13-11)10(14-15)9-7-12-5-6-16-9;/h2-4,9,12H,5-7H2,1H3;1H
SMILES: CN1C2=C(C=CC=N2)C(=N1)C3CNCCO3.Cl
Molecular Formula: C11H15ClN4O
Molecular Weight: 254.71 g/mol

1-Methyl-3-morpholin-2-yl-1H-pyrazolo[3,4-b]pyridine hydrochloride

CAS No.: 1361112-32-4

Cat. No.: VC2950845

Molecular Formula: C11H15ClN4O

Molecular Weight: 254.71 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-3-morpholin-2-yl-1H-pyrazolo[3,4-b]pyridine hydrochloride - 1361112-32-4

Specification

CAS No. 1361112-32-4
Molecular Formula C11H15ClN4O
Molecular Weight 254.71 g/mol
IUPAC Name 2-(1-methylpyrazolo[3,4-b]pyridin-3-yl)morpholine;hydrochloride
Standard InChI InChI=1S/C11H14N4O.ClH/c1-15-11-8(3-2-4-13-11)10(14-15)9-7-12-5-6-16-9;/h2-4,9,12H,5-7H2,1H3;1H
Standard InChI Key STPLIIPLHGJNNB-UHFFFAOYSA-N
SMILES CN1C2=C(C=CC=N2)C(=N1)C3CNCCO3.Cl
Canonical SMILES CN1C2=C(C=CC=N2)C(=N1)C3CNCCO3.Cl

Introduction

Chemical Identity and Structural Properties

Basic Identification

The compound 1-Methyl-3-morpholin-2-yl-1H-pyrazolo[3,4-b]pyridine hydrochloride is characterized by the following key identifiers:

PropertyValue
Chemical Name1-Methyl-3-morpholin-2-yl-1H-pyrazolo[3,4-b]pyridine hydrochloride
CAS Registry Number1361112-32-4
Molecular FormulaC₁₁H₁₅ClN₄O
Molecular Weight254.72 g/mol

Source: Chemical supplier data

Structural Features

The structure of 1-Methyl-3-morpholin-2-yl-1H-pyrazolo[3,4-b]pyridine hydrochloride consists of:

  • A pyrazolo[3,4-b]pyridine core structure (bicyclic heterocycle)

  • A methyl substituent at the N-1 position of the pyrazole ring

  • A morpholin-2-yl group attached at the C-3 position

  • A hydrochloride salt form that enhances water solubility

The pyrazolo[3,4-b]pyridine scaffold is a fused bicyclic system containing a pyrazole ring and a pyridine ring. This scaffold is structurally related to the purine core found in many biologically important molecules .

Synthesis and Preparation Methods

Reaction ConditionsYield
1:1 mol ratio (substrate:hydroxylamine HCl), 60°C, 6h43%
5:1 mol ratio (substrate:hydroxylamine HCl), 60°C, 8h71%
2.5:1 mol ratio (substrate:hydroxylamine HCl), 60°C, 8h85%

Source: Patent CN105801574A

N-Methylation and Functionalization

The N-1 methylation of pyrazolo[3,4-b]pyridines can be achieved using various methylating agents:

  • Using methyl iodide (MeI) with sodium hydride (NaH) in THF

  • Using trimethyloxonium tetrafluoroborate [Me₃O][BF₄] in ethyl acetate

Physicochemical Properties

Physical State and Appearance

1-Methyl-3-morpholin-2-yl-1H-pyrazolo[3,4-b]pyridine hydrochloride is expected to be a crystalline solid at room temperature. As a hydrochloride salt of a nitrogen-containing heterocycle, it likely appears as a white to off-white powder.

Solubility Profile

Based on the properties of similar hydrochloride salts of heterocyclic compounds:

SolventExpected Solubility
WaterModerate to good
MethanolGood
EthanolModerate
AcetoneLimited
ChloroformLimited
HexanePoor

The hydrochloride salt form typically enhances water solubility compared to the free base form, making it potentially more suitable for biological assays and pharmaceutical applications.

ActivityRelated Pyrazolo[3,4-b]pyridine Compounds
Receptor Tyrosine Kinase InhibitionCompounds described in CN108117551B
Tropomyosin Receptor Kinase (TRK) InhibitionPyrazolo[3,4-b]pyridine derivatives with IC₅₀ values as low as 56 nM
Anticancer ActivityTRK inhibitors showing antiproliferative effects against cancer cell lines

Significance of the Morpholine Moiety

The morpholin-2-yl substituent at the C-3 position is particularly noteworthy:

  • Morpholine rings often enhance pharmacokinetic properties, including solubility and bioavailability

  • The morpholine group can act as both a hydrogen bond acceptor and a weakly basic center

  • The specific 2-position attachment provides a distinct spatial orientation that may influence receptor interactions

  • Morpholine-containing compounds frequently demonstrate improved metabolic stability

Research Applications and Significance

Role in Medicinal Chemistry

1-Methyl-3-morpholin-2-yl-1H-pyrazolo[3,4-b]pyridine hydrochloride may serve several important functions in medicinal chemistry research:

  • As a reference compound for structure-activity relationship (SAR) studies

  • As an intermediate in the synthesis of more complex bioactive molecules

  • As a scaffold for building focused compound libraries

  • As a tool compound for investigating specific biological pathways

PositionFunctionalization StrategyPotential Methods
C-4Halogenation, aminationPd-catalyzed cross-coupling
C-5C-H activationBorylation, metalation
C-6Electrophilic substitutionHalogenation, nitration
C-7Directed metalationTMPMgCl·LiCl metalation

This multi-vector functionalization potential allows for structural elaboration and fine-tuning of physicochemical and biological properties .

Drug Discovery Applications

In the context of modern drug discovery, 1-Methyl-3-morpholin-2-yl-1H-pyrazolo[3,4-b]pyridine hydrochloride represents:

  • A structurally distinct entity with drug-like characteristics

  • A potential starting point for fragment-based drug discovery approaches

  • A compound that may interact with kinases and other ATP-binding proteins

  • A scaffold with established synthetic accessibility for medicinal chemistry campaigns

Analytical Characterization

NMR Spectroscopy

Expected key signals in ¹H NMR (approximate chemical shifts):

  • N-CH₃ group: δ 3.7-4.0 ppm (s, 3H)

  • Morpholine CH₂ groups: δ 3.5-4.0 ppm (m, 8H)

  • Pyridine ring protons: δ 7.0-8.8 ppm (complex pattern)

  • Morpholine CH at 2-position: δ 4.0-4.5 ppm (m, 1H)

Mass Spectrometry

Expected mass spectral data:

  • Molecular ion [M+H]⁺: m/z 219.1 (free base)

  • Fragment ions would likely include losses from the morpholine ring

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